1-(2-Bromo-4-methylphenyl)ethanone
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Overview
Description
1-(2-Bromo-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often employs a similar bromination process, but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through recrystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Reduction: 1-(2-Bromo-4-methylphenyl)ethanol.
Oxidation: 1-(2-Bromo-4-methylphenyl)acetic acid.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and carbonyl group play crucial roles in its interaction with molecular targets, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
1-(2-Bromo-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
1-(2-Bromo-4-chlorophenyl)ethanone: Contains a chlorine atom instead of a methyl group.
1-(2-Bromo-4-fluorophenyl)ethanone: Features a fluorine atom in place of the methyl group.
Uniqueness: 1-(2-Bromo-4-methylphenyl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific binding interactions in biological systems .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTYGRAHPHFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461243 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103286-27-7 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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